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molecular formula C18H15N3O B8541750 7-Benzyl-1-methyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one

7-Benzyl-1-methyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one

Cat. No. B8541750
M. Wt: 289.3 g/mol
InChI Key: PUQKXRAKLDIQDY-UHFFFAOYSA-N
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Patent
US06686373B2

Procedure details

A mixture of 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid ((Manaev, Yu. A. et al., J. Gen. Chem. USSR (Engl. Transl.), 1982, 52 (11), 2291), 8.0 g, 31.74 mmol), 4-benzylaniline (21.03 g, 114.76 mmol) and copper powder (3.2 g) in a mixture of 5% aqueous sodium carbonate (160 ml) and dimethylsulfoxide (80 ml) was stirred for 17 h at 100° C. After cooling to room temperature, the mixture was filtered through a pad of Celite, which was washed with water, 2N aqueous sodium hydroxide and diethyl ether. The separated water layer was washed with diethyl ether (100 ml×2). The water layer was acidified with concentrated hydrochloric acid and the formed solid was collected by filtration, dried, to give 4.86 g (50%) of the pure title compound as a pale brown solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 11 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.03 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
copper
Quantity
3.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[N:4][N:5]([CH3:10])[C:6]=1[C:7](O)=[O:8].[CH2:11]([C:18]1[CH:24]=[CH:23][C:21]([NH2:22])=[CH:20][CH:19]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C(=O)([O-])[O-].[Na+].[Na+].CS(C)=O.[Cu]>[CH2:11]([C:18]1[CH:19]=[CH:20][C:21]2[NH:22][C:2]3[CH:3]=[N:4][N:5]([CH3:10])[C:6]=3[C:7](=[O:8])[C:23]=2[CH:24]=1)[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=NN(C1C(=O)O)C
Step Two
Name
( 11 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
21.03 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=CC=C(N)C=C1
Name
Quantity
160 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CS(=O)C
Name
copper
Quantity
3.2 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred for 17 h at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of Celite, which
WASH
Type
WASH
Details
was washed with water, 2N aqueous sodium hydroxide and diethyl ether
WASH
Type
WASH
Details
The separated water layer was washed with diethyl ether (100 ml×2)
FILTRATION
Type
FILTRATION
Details
the formed solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CC=2C(C3=C(NC2C=C1)C=NN3C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.86 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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